4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
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Overview
Description
4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C11H16BrNO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a phenol group, and an amino group attached to a methylpropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a phenol derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alkyl derivative.
Bromination: The alkyl derivative undergoes bromination using a brominating agent like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Amination: The brominated compound is then reacted with an amine, such as 2-methylpropylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the amino group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenol derivatives, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol
- 2-{[(2-methylpropyl)amino]methyl}phenol
- 4-Bromo-2-{[(2-ethylpropyl)amino]methyl}phenol
Uniqueness
4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is unique due to the presence of both a bromine atom and an amino group attached to a methylpropyl chain This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds
Properties
IUPAC Name |
4-bromo-2-[(2-methylpropylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-8(2)6-13-7-9-5-10(12)3-4-11(9)14;/h3-5,8,13-14H,6-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJFRRLISIYAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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